2-Chloro-4-hydroxyquinoline-3-carbonitrile

Vue d'ensemble

Description

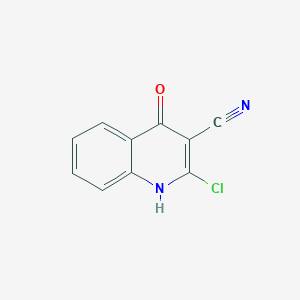

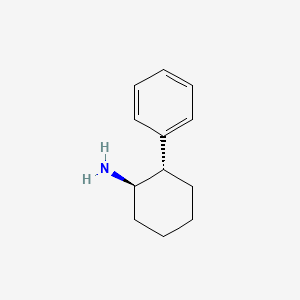

“2-Chloro-4-hydroxyquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H5ClN2O . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential pharmacological properties . The synthesis of related compounds often involves condensation reactions . For instance, halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives were prepared through interactions of various 8-hydroxyquinolines with α-cyanocinnamonitriles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to phenol . The compound has a chlorine atom at the 2nd position, a hydroxy group at the 4th position, and a carbonitrile group at the 3rd position .

Applications De Recherche Scientifique

Synthesis and Derivatives

2-Chloro-4-hydroxyquinoline-3-carbonitrile serves as a precursor in the synthesis of various chemical compounds. For instance, it can react with hydrazine hydrate, hydroxylamine, and anthranilic acid to form pyrazolo, isoxazolo, and pyridoquinazoline derivatives, respectively (Yassin, 2009). Additionally, a comprehensive review has been conducted on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, highlighting their use in producing biologically active compounds (Mekheimer et al., 2019).

Corrosion Inhibition

Novel quinoline derivatives, including variants of this compound, have been studied for their corrosion inhibition properties. Computational studies suggest these compounds are effective in inhibiting iron corrosion, with simulations providing insights into their molecular interactions (Erdoğan et al., 2017). Electrochemical and surface analysis techniques have further corroborated the efficiency of these derivatives in corrosion inhibition (Singh et al., 2016).

Antitumor Activities

Certain derivatives of this compound have been synthesized and evaluated for their antitumor activities. Studies have shown that specific derivatives inhibit the growth of various cancer cell lines, indicating their potential as antitumor agents (El-Agrody et al., 2012). Moreover, new pyran derivatives based on 8-hydroxyquinoline, including those derived from this compound, have shown potential antibacterial activity against several Gram-positive and Gram-negative bacterial strains (Rbaa et al., 2019).

Optoelectronic and Nonlinear Properties

Hydroquinoline derivatives, including this compound, have been explored for their optoelectronic, nonlinear, and charge transport properties using density functional theory (DFT). These compounds have shown potential as efficient multifunctional materials due to their structural and electronic properties (Irfan et al., 2020).

Photocatalysis and Photochemistry

This compound has been used in photochemical studies, such as in the synthesis of 6-alkoxy-2-cyanoquinolines via photolysis. This process involves the reaction of the compound under specific light conditions, indicating its role in photochemical transformations (Kaneko et al., 1974).

Corrosion Inhibition Mechanism Study

The study of 2-amino-4-arylquinoline-3-carbonitriles, derivatives of this compound, has contributed to understanding the mechanism of corrosion inhibition in mild steel. The research integrates experimental methods and quantum chemical calculations to explore the inhibition efficiency and mechanism (Verma et al., 2015).

Benzophenone-Sensitized Reactions

Benzophenone-sensitization of this compound derivatives has been studied, demonstrating their reactivity in the formation of various compounds through a benzophenone-mediated photochemical process (HataNorisuke & OhtsukaRyoichi, 1975).

Safety and Hazards

Orientations Futures

Quinoline derivatives, including “2-Chloro-4-hydroxyquinoline-3-carbonitrile”, have potential therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on the development of more potent quinolinyl-pyrazoles for the treatment of various health threats .

Propriétés

IUPAC Name |

2-chloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-10-7(5-12)9(14)6-3-1-2-4-8(6)13-10/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZYQEHBNUYCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)

![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)

![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)